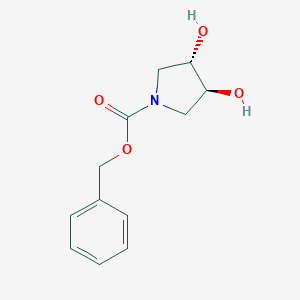

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

説明

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound belonging to the class of pyrrolidine carboxylates. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. The compound has gained significant attention due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate typically involves the regioselective protection of the hydroxyl groups on the pyrrolidine ring. One common method includes the use of benzyl protecting groups . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. The use of automated synthesis and purification systems can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl 3,4-dioxopyrrolidine-1-carboxylate, while reduction can produce benzyl 3,4-dihydroxypyrrolidine .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex molecules. It is particularly relevant in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo selective reactions.

Reactions Involving (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

- Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to generate different alcohol derivatives.

- Substitution Reactions : The benzyl group can be substituted under specific conditions to introduce new functional groups.

Biological Applications

Enzyme Inhibition

- Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to compete with substrate molecules for binding sites on enzymes. This property is particularly significant in drug development for diseases where enzyme inhibition is a therapeutic target.

Cytotoxicity Studies

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its effects on specific cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 ± 2 | Induction of apoptosis |

| MCF-7 | 30 ± 5 | Inhibition of cell proliferation |

| A549 | 20 ± 3 | Cell cycle arrest and apoptosis induction |

Neuroprotective Effects

- Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate it could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme expression. This makes it a candidate for further investigation in neurodegenerative disease models.

Case Studies

-

Cancer Cell Line Study

- A study conducted on various cancer cell lines showed that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.

-

Neuroprotection Research

- In a model of oxidative stress-induced neuronal injury, this compound reduced cell death and increased survival rates among treated cells compared to untreated controls. These findings suggest potential applications in treating conditions like Alzheimer's disease.

Industrial Applications

Material Development

- The compound is also explored for its role in developing new materials and chemical processes. Its unique properties can be leveraged in creating advanced materials with specific functionalities.

作用機序

The mechanism by which (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups on the pyrrolidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group may also play a

生物活性

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine carboxylates. Its unique stereochemistry and functional groups make it an interesting subject for research in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₄

- Molecular Weight : 237.25 g/mol

- CAS Number : 596793-30-5

- IUPAC Name : Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl groups on the pyrrolidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group may also enhance its interaction with biological targets, potentially affecting enzyme inhibition and protein interactions .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to compete with substrate molecules for binding sites on enzymes, thereby modulating their activity. This property is particularly relevant in the context of drug development for various diseases where enzyme inhibition is a therapeutic strategy.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro tests have shown that this compound exhibits significant cytotoxicity against human cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 ± 2 | Induction of apoptosis |

| MCF-7 | 30 ± 5 | Inhibition of cell proliferation |

| A549 | 20 ± 3 | Cell cycle arrest and apoptosis induction |

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated that it could protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes . This makes it a candidate for further investigation in neurodegenerative disease models.

Case Studies

-

Study on Cancer Cell Lines :

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways. -

Neuroprotection Research :

In a model of oxidative stress-induced neuronal injury, this compound showed a reduction in cell death and increased survival rates among treated cells compared to untreated controls. These findings suggest potential applications in treating conditions like Alzheimer's disease.

特性

IUPAC Name |

benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDPRBVIIIGHPO-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563859 | |

| Record name | Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596793-30-5 | |

| Record name | Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。